Molecular Weight and Boiling Point Divergence Versus α-Isodamascone (Des‑methyl Analog)
The target compound (C₁₄H₂₂O, MW 206.32) carries an extra methyl group compared to α‑isodamascone (C₁₃H₂₀O, MW 192.30) [1]. This structural difference raises the boiling point to 288.1 °C versus approximately 254 °C for isodamascone, a Δ of ~34 °C [1]. The higher molecular weight and boiling point directly affect evaporation rate and headspace concentration in product applications.
| Evidence Dimension | Molecular weight and boiling point |
|---|---|
| Target Compound Data | MW 206.32 g/mol; BP 288.1 °C (760 mmHg) |
| Comparator Or Baseline | α-Isodamascone (CAS 39872-57-6): MW 192.30 g/mol; BP ~254 °C |
| Quantified Difference | ΔMW = +14.02 g/mol (+7.3%); ΔBP ≈ +34 °C |
| Conditions | Standard physicochemical measurements (Chemsrc, ChemicalBook). |
Why This Matters
Procurement teams evaluating fragrance ingredients must account for the substantially lower volatility of the target compound, which impacts both scent longevity (substantivity) and manufacturing handling conditions.
- [1] ChemicalBook / The Good Scents Company. (E)-1-(2,4,4-Trimethyl-2-cyclohexen-1-yl)-2-buten-1-one (α-Isodamascone). MW 192.30, BP ~254 °C. https://www.thegoodscentscompany.com/ (accessed 2026-05-06). View Source
